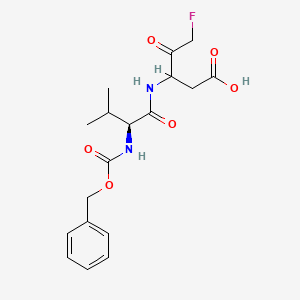

MX1013

描述

MX1013 是一种有效的不可逆二肽胱天蛋白酶抑制剂,具有显著的抗凋亡活性。 它以其对重组人胱天蛋白酶 3 的抑制能力而闻名,IC50 为 30 纳摩尔 。 胱天蛋白酶是参与细胞凋亡或程序性细胞死亡过程的关键酶,使 this compound 成为研究和潜在治疗与细胞死亡相关的疾病的宝贵化合物。

准备方法

合成路线和反应条件: MX1013 是通过一系列涉及形成二肽结构的化学反应合成的。 合成通常涉及使用特定的氨基酸衍生物和保护基团来确保二肽键的正确形成。 反应条件通常包括使用有机溶剂、催化剂和受控温度来获得所需产物 。

工业生产方法: 在工业环境中,this compound 的生产将涉及扩大实验室中使用的合成路线。 这包括优化反应条件以最大限度地提高产率和纯度,以及实施质量控制措施以确保最终产品的稳定性。 在 this compound 的大规模生产中,使用自动化系统和先进的分析技术必不可少 。

化学反应分析

反应类型: MX1013 主要与胱天蛋白酶发生抑制反应。 它对胱天蛋白酶具有选择性,并且是差的非胱天蛋白酶蛋白酶抑制剂,例如组织蛋白酶 B、钙蛋白酶 I 或凝血因子 Xa 。 该化合物抑制了凋亡的三种关键标志物:胱天蛋白酶 3 的蛋白水解成熟、胱天蛋白酶介导的多聚(ADP 核糖)聚合酶的切割以及基因组脱氧核糖核酸的片段化 。

常用试剂和条件: 涉及 this compound 的反应通常需要特定的试剂,例如氨基酸衍生物、保护基团和催化剂。 这些条件通常包括受控温度、特定的 pH 值以及使用有机溶剂来促进反应 。

形成的主要产物: 涉及 this compound 的反应形成的主要产物是受抑制的胱天蛋白酶以及凋亡标志物(例如多聚(ADP 核糖)聚合酶的切割和基因组脱氧核糖核酸的片段化)的预防 。

科学研究应用

Cytoprotection in Apoptosis Models

MX1013 has been extensively studied for its cytoprotective effects in several models of apoptosis:

- Liver Failure Model : In an anti-Fas mouse-liver apoptosis model, administration of this compound at a dose of 1 mg/kg intravenously significantly reduced liver damage and improved survival rates .

- Brain Ischemia/Reperfusion Injury : At a dose of 20 mg/kg (i.v. bolus), followed by infusion, this compound reduced cortical damage by approximately 50% in models simulating brain ischemia/reperfusion injury .

- Acute Myocardial Infarction : Similar dosing regimens demonstrated a reduction in heart damage by about 50%, highlighting its protective role during acute myocardial infarction .

Investigating Apoptosis-Related Disorders

The ability of this compound to inhibit apoptosis has implications for various clinical conditions:

- Neurodegenerative Diseases : Given its protective effects against neuronal cell death, this compound may be explored for therapeutic applications in neurodegenerative diseases characterized by excessive apoptosis.

- Cancer Therapy : By modulating apoptosis, this compound could potentially enhance the efficacy of cancer treatments that rely on inducing apoptosis in tumor cells .

Research on Proteolytic Enzymes

This compound serves as a valuable tool for studying the role of caspases and other proteolytic enzymes in disease processes. Its selective inhibition allows researchers to delineate the contributions of specific caspases to various pathological conditions .

Case Study: Liver Protection

In a study published in the British Journal of Pharmacology, researchers demonstrated that this compound effectively prevented liver damage induced by Fas receptor activation. The study involved administering varying doses of this compound to mice subjected to liver failure conditions. Results indicated significant cytoprotection and improved survival rates compared to control groups .

Case Study: Cardiac Protection

Another significant study focused on the effects of this compound on cardiac tissue during acute myocardial infarction. Mice treated with this compound showed a marked reduction in myocardial damage and improved cardiac function post-infarction compared to untreated controls. This suggests potential applications for this compound in protecting cardiac tissue during ischemic events .

作用机制

MX1013 通过不可逆地抑制胱天蛋白酶而发挥作用,胱天蛋白酶是参与凋亡过程的关键酶。 该化合物与胱天蛋白酶的活性位点结合,阻止其蛋白水解活性,从而抑制导致程序性细胞死亡的一系列事件 。 这种抑制对胱天蛋白酶具有选择性,并且不会显着影响非胱天蛋白酶蛋白酶 。

相似化合物的比较

MX1013 在作为胱天蛋白酶抑制剂的效力和选择性方面是独一无二的。 类似的化合物包括 Z-VAD-fmk 和其他四肽和三肽基胱天蛋白酶抑制剂 。 This compound 的水溶性更高,并且与这些其他抑制剂相比,在更低浓度下阻断凋亡方面显示出更高的活性 。 这使得 this compound 成为研究凋亡的宝贵工具,也是治疗应用的潜在候选药物。

类似化合物列表:- Z-VAD-fmk

- 四肽基胱天蛋白酶抑制剂

- 三肽基胱天蛋白酶抑制剂

生物活性

MX1013, also known as Z-Val-Asp-CH₂F, is a dipeptide caspase inhibitor that has garnered attention for its potent biological activity, particularly in the context of apoptosis (programmed cell death). This compound has been extensively studied for its potential therapeutic applications in various apoptosis-related disorders. The following sections will detail its biological activity, including in vitro and in vivo findings, case studies, and a comparative analysis of its efficacy against other caspase inhibitors.

This compound functions primarily as a pan-caspase inhibitor, effectively inhibiting multiple caspases involved in the apoptotic pathway. The compound demonstrates selective inhibition with IC₅₀ values ranging from 5 to 20 nM for caspases 1, 3, 6, 7, 8, and 9. Importantly, it exhibits poor inhibition of non-caspase proteases such as cathepsin B and calpain I (IC₅₀ values >10 μM) .

In Vitro Studies

In various cell culture models of apoptosis, this compound has shown superior activity compared to traditional tripeptide- and tetrapeptide-based inhibitors. It effectively blocks key apoptotic markers such as:

- Caspase-3 processing

- PARP cleavage

- DNA fragmentation

Notably, this compound can prevent apoptosis at concentrations as low as 0.5 μM .

In Vivo Studies

This compound's efficacy extends beyond in vitro models. In several rodent models of apoptosis, it has demonstrated significant cytoprotective effects:

| Model | Dose (mg/kg) | Outcome |

|---|---|---|

| Anti-Fas mouse liver apoptosis | 1 i.v. | Prevented liver damage and lethality |

| Brain ischemia/reperfusion | 20 i.v. | Reduced cortical damage by ~50% |

| Acute myocardial infarction | 20 i.v. | Reduced heart damage by ~50% |

These results indicate that this compound not only inhibits apoptosis effectively but also provides substantial protection against tissue damage in critical conditions .

Comparative Analysis with Other Inhibitors

This compound's performance can be contrasted with other caspase inhibitors such as Z-VAD-fmk. Despite being less potent in enzyme inhibition assays (10–100 times less), this compound's unique dipeptide structure contributes to its enhanced solubility and bioavailability, making it a promising candidate for therapeutic applications .

Table: Comparison of Caspase Inhibitors

| Inhibitor | Type | IC₅₀ (nM) | Solubility | Efficacy in Models |

|---|---|---|---|---|

| This compound | Dipeptide | 5 - 20 | High | Effective in liver, brain, heart models |

| Z-VAD-fmk | Tetrapeptide | <0.5 | Moderate | Effective but less selective |

Case Study: Liver Apoptosis Model

In a pivotal study involving the anti-Fas mouse model of liver apoptosis, this compound was administered intravenously at a dose of 1 mg/kg. The results indicated a significant reduction in liver damage and mortality associated with Fas receptor activation. This study underscores the potential of this compound as a therapeutic agent for liver-related disorders .

Case Study: Brain Ischemia Model

Another critical assessment involved the administration of this compound during experimental brain ischemia/reperfusion injury at a dose of 20 mg/kg. The treatment resulted in approximately 50% reduction in cortical damage compared to control groups. This finding highlights this compound's promise in neuroprotective strategies during ischemic events .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which MX1013 inhibits caspase activity, and how is this validated experimentally?

this compound acts as an irreversible dipeptide caspase inhibitor, primarily targeting caspase-3 (IC50 = 30 nM). Its mechanism involves binding to the active site of caspases via a Val-Asp sequence, preventing proteolytic maturation of caspase-3 and subsequent apoptosis markers like PARP cleavage and DNA fragmentation . Validation methods include:

- Enzyme kinetics : Fluorescence-based caspase-3 assays to measure inhibition potency.

- Cellular assays : Protection against apoptosis in cells treated with pro-apoptotic agents (e.g., doxorubicin) .

- Competitive binding studies : Structural analysis (e.g., X-ray crystallography) confirms interactions with caspase-3’s active site .

Q. What standardized in vitro and in vivo models are used to evaluate this compound’s antiapoptotic efficacy?

- In vitro :

- In vivo :

Q. How does this compound’s selectivity for caspases compare to other proteases?

this compound exhibits >100-fold selectivity for caspases over non-caspase proteases (e.g., cathepsin B, calpain I, Factor Xa; IC50 >10 µM). This is confirmed via:

- Broad-spectrum protease panels : Screening against diverse enzyme families .

- Kinetic assays : Measuring inhibition constants (Ki) to assess binding specificity .

Advanced Research Questions

Q. How can structural modifications to this compound’s dipeptide scaffold improve its pharmacokinetic profile while retaining potency?

- P2/P3 optimization : Substituting Val at P2 with non-proteinogenic residues (e.g., cyclohexylglycine) or replacing the P3 NH group with oxygen (e.g., MX115) enhances cellular permeability without compromising caspase-3 binding .

- N-terminal modifications : Introducing 2,4-Cl2-PhCH2O- (MX1122) improves enzyme inhibition kinetics and in vivo stability .

- Methodological approach :

Q. What experimental strategies resolve contradictions between this compound’s in vitro potency and variable in vivo efficacy?

- Dose-response calibration : Aligning in vitro IC50 values with achievable plasma concentrations in vivo .

- Tissue-specific delivery : Using nanoparticle encapsulation or prodrug formulations to enhance brain or liver penetration in stroke/hepatic models .

- Multi-omics integration : Transcriptomic/proteomic profiling of treated tissues to identify off-target effects or compensatory pathways .

Q. How can researchers design assays to differentiate this compound’s cytoprotective effects from off-target interactions?

- Negative control analogs : Using inactive this compound derivatives (e.g., scrambled sequences) to isolate caspase-specific effects .

- Caspase-knockout models : Validating efficacy in caspase-3-deficient cells or transgenic mice .

- High-content screening : Multiplexed assays measuring apoptosis (Annexin V), necrosis (LDH release), and autophagy (LC3-II) .

Q. What methodologies address this compound’s limited solubility and stability in long-term studies?

- Co-solvent systems : Using cyclodextrins or PEGylation to improve aqueous solubility .

- Accelerated stability testing : Monitoring degradation products via HPLC-MS under varied pH/temperature conditions .

- In silico modeling : Predicting metabolic hotspots (e.g., aspartyl fluoromethyl ketone hydrolysis) for targeted stabilization .

Q. How do researchers reconcile this compound’s broad-spectrum caspase inhibition with therapeutic specificity?

- Temporal dosing : Administering this compound during acute apoptotic phases (e.g., post-ischemia) to minimize chronic off-target effects .

- Tissue-specific activation : Designing prodrugs activated by organ-specific enzymes (e.g., liver esterases) .

- Comparative studies : Benchmarking against selective caspase inhibitors (e.g., Ac-DEVD-CHO) to delineate pathway-specific effects .

Q. What integrative approaches validate this compound’s efficacy in complex disease models (e.g., neurodegenerative disorders)?

- Multi-endpoint analysis : Combining behavioral tests (e.g., Morris water maze) with histopathological assessment of neuronal apoptosis .

- Biomarker correlation : Linking caspase-3 inhibition to reductions in CSF tau/Aβ levels in Alzheimer’s models .

- Longitudinal imaging : MRI/PET tracking of lesion volume and metabolic recovery .

Q. How can this compound’s SAR data guide the development of pan-caspase inhibitors with clinical translatability?

- Conserved binding motifs : Identifying shared structural features across caspases (e.g., S1/S2 pockets) for broad-spectrum targeting .

- Toxicity profiling : Screening for hematological/immunological side effects in primate models .

- Clinical trial design : Phase I studies focusing on dose-limiting apoptosis in healthy volunteers .

属性

IUPAC Name |

5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWGROBJJXCJJ-VYIIXAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。